Dicyclopropylmethanesulfonyl chloride
Description
Sulfonyl halides, with the general structure R-SO₂-X (where X is a halogen), are a well-established class of reagents in organic chemistry. sigmaaldrich.com Among them, sulfonyl chlorides are the most commonly utilized due to their optimal balance of reactivity and stability. sigmaaldrich.com They are powerful electrophiles, readily reacting with a wide array of nucleophiles to form sulfonamides, sulfonate esters, and other sulfur-containing compounds. This reactivity makes them indispensable tools in the construction of carbon-sulfur and nitrogen-sulfur bonds, which are prevalent in many pharmaceuticals and agrochemicals.
Dicyclopropylmethanesulfonyl chloride fits within this class as an alkylsulfonyl chloride. Its reactivity is primarily dictated by the sulfonyl chloride group, which is susceptible to nucleophilic attack at the sulfur atom. However, the presence of the two cyclopropyl (B3062369) rings adjacent to the sulfonyl group introduces significant steric hindrance, which can modulate its reactivity compared to simpler alkylsulfonyl chlorides like methanesulfonyl chloride.
The primary significance of this compound lies in its role as a synthetic intermediate for incorporating the dicyclopropylmethyl group into target molecules. The cyclopropyl motif is a desirable feature in medicinal chemistry, often conferring unique pharmacological properties such as increased metabolic stability, enhanced potency, and improved membrane permeability. The dicyclopropylmethyl substituent, in particular, offers a lipophilic and conformationally constrained structural element.
By reacting this compound with various nucleophiles, chemists can synthesize a range of derivatives containing this specific moiety. For instance, its reaction with primary or secondary amines yields dicyclopropylmethanesulfonamides, a class of compounds with potential applications in drug discovery. Similarly, reaction with alcohols or phenols affords the corresponding sulfonate esters.
While dedicated research focused exclusively on this compound is limited, the scope of its potential applications can be inferred from the broader field of sulfonyl chloride and cyclopropane (B1198618) chemistry. Research in this area would logically extend to the following:
Synthesis of Novel Bioactive Molecules: The primary application would be in the synthesis of new chemical entities for biological screening. The dicyclopropylmethyl group can be introduced into known pharmacophores to explore structure-activity relationships (SAR).
Development of New Synthetic Methodologies: Investigations could focus on the unique reactivity of this sterically hindered sulfonyl chloride, potentially leading to the development of new selective transformations.
Exploration of Ring-Opening Reactions: The strained cyclopropyl rings could, under certain conditions, undergo ring-opening reactions, providing pathways to more complex acyclic structures.
The following table summarizes the key physicochemical properties of this compound:
| Property | Value |
| Molecular Formula | C₇H₁₁ClO₂S |
| Molecular Weight | 194.68 g/mol |
| IUPAC Name | (Dicyclopropylmethyl)sulfonyl chloride |
| Appearance | Expected to be a liquid or low-melting solid |
| Solubility | Soluble in common organic solvents |
The reactivity of this compound is characteristic of sulfonyl chlorides. The table below outlines its principal reactions:
| Reaction Type | Reactant | Product |
| Sulfonamide Formation | Primary or Secondary Amine (R₂NH) | Dicyclopropylmethanesulfonamide |
| Sulfonate Ester Formation | Alcohol or Phenol (R'OH) | Dicyclopropylmethanesulfonate |
| Reduction | Reducing Agent (e.g., LiAlH₄) | Dicyclopropylmethanethiol |
| Hydrolysis | Water (H₂O) | Dicyclopropylmethanesulfonic acid |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H11ClO2S |
|---|---|
Molecular Weight |
194.68 g/mol |
IUPAC Name |
dicyclopropylmethanesulfonyl chloride |
InChI |
InChI=1S/C7H11ClO2S/c8-11(9,10)7(5-1-2-5)6-3-4-6/h5-7H,1-4H2 |
InChI Key |
KRCUWISVABLYAY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C2CC2)S(=O)(=O)Cl |
Origin of Product |
United States |
Synthetic Methodologies for Dicyclopropylmethanesulfonyl Chloride
Established Synthetic Pathways for Sulfonyl Chlorides
The synthesis of sulfonyl chlorides is a cornerstone of organic chemistry, providing essential intermediates for a vast array of pharmaceuticals and functional materials. Over the years, a variety of methods have been developed, ranging from classical oxidative chlorination to modern radical-mediated processes.
Oxidative Chlorination Approaches
Oxidative chlorination is a prevalent strategy for the synthesis of sulfonyl chlorides, typically proceeding from sulfur-containing precursors such as thiols and disulfides. This approach involves the simultaneous oxidation of the sulfur atom and the introduction of a chlorine atom. A variety of reagents have been employed to achieve this transformation, each with its own advantages and limitations.
Common oxidative chlorination systems include the use of chlorine gas in an acidic medium, which, despite its high atom economy, poses significant handling hazards. rsc.org To circumvent these issues, alternative reagents have been developed. For instance, the combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) is a highly reactive system for the direct conversion of thiols to their corresponding sulfonyl chlorides. organic-chemistry.org This method is often rapid and efficient, proceeding under mild conditions at room temperature. organic-chemistry.org Another approach utilizes N-chlorosuccinimide (NCS) in the presence of a chloride source and water. organic-chemistry.org
The direct synthesis of dicyclopropylmethanesulfonyl chloride via oxidative chlorination would likely start from dicyclopropylmethanethiol. The reaction would proceed through the oxidation of the thiol to a sulfonic acid intermediate, which is then chlorinated. The choice of reagent would be critical to avoid potential side reactions, such as the opening of the strained cyclopropyl (B3062369) rings.
Below is a table summarizing various reagent systems used for the oxidative chlorination of thiols to sulfonyl chlorides, which could be adapted for the synthesis of this compound.
| Reagent System | Substrate Scope | Key Advantages | Reference |
| H₂O₂ / SOCl₂ | Aromatic, heterocyclic, and aliphatic thiols | Fast reaction times, high yields, mild conditions | organic-chemistry.org |
| H₂O₂ / ZrCl₄ | Thiols and disulfides | High purity of products, short reaction times | organic-chemistry.org |
| Nitrate salt / TMSCl | Thiols and disulfides | Mild and efficient, high selectivity | organic-chemistry.org |
| N-Chlorosuccinimide (NCS) / HCl | Various thiol derivatives | Good yields, readily available reagents | organic-chemistry.org |
| Trichloroisocyanuric acid (TCCA) | Thiols and disulfides | Mild and efficient, simple process | researchgate.net |
Radical-Mediated Syntheses
Radical-mediated approaches offer an alternative avenue to sulfonyl chlorides, often proceeding under milder conditions than traditional oxidative methods. These reactions typically involve the generation of a sulfonyl radical, which is then trapped by a chlorine source. Sulfonyl radicals can be generated from various precursors, including sulfinic acids and their salts, sulfonyl hydrazides, and even other sulfonyl chlorides. researchgate.net
For instance, visible-light photoredox catalysis has emerged as a powerful tool for the generation of sulfonyl radicals from sulfonyl chlorides, which can then participate in various transformations. rsc.org While this is often used for downstream functionalization, the principles can be applied to the synthesis of the sulfonyl chloride itself. A plausible radical pathway to this compound could involve the reaction of a dicyclopropylmethyl radical with sulfur dioxide and a chlorine source. The dicyclopropylmethyl radical's stability and potential for rearrangement would be key considerations in such a synthesis.
The addition of sulfonyl chlorides to unsaturated bonds can also proceed via a radical mechanism, often catalyzed by copper salts. acs.org While not a direct synthesis of the sulfonyl chloride itself, these reactions highlight the accessibility of sulfonyl radicals in synthetic transformations.
Adaptations and Optimizations for this compound Synthesis
The unique steric and electronic properties of the dicyclopropylmethyl group necessitate special considerations in the design of a synthetic route to this compound. Adaptations to established methods, including the development of specialized catalysts and reaction conditions, are crucial for achieving high efficiency and selectivity.
Ligand Design and Catalyst Development in Stereoselective Synthesis
While this compound itself is achiral, the synthesis of chiral sulfonyl chlorides is a significant area of research. The principles of stereoselective synthesis, particularly the design of chiral ligands and catalysts, can inform the development of highly selective, if not stereoselective, syntheses of complex molecules like this compound.
Ligand design plays a pivotal role in controlling the reactivity and selectivity of metal catalysts. For sulfonation reactions, ligands can be designed to modulate the electronic properties of the metal center, thereby influencing the catalytic cycle. For instance, ligands bearing sulfonate groups have been designed to create adaptive coordination environments that can stabilize reactive intermediates in catalytic water oxidation, a principle that could be translated to other oxidative transformations. nih.gov In the context of synthesizing this compound, a catalyst with a sterically accessible active site would be necessary to accommodate the bulky dicyclopropylmethyl group.
The development of catalysts for reactions involving sulfonyl chlorides is an active area of research. For example, copper-catalyzed additions of sulfonyl chlorides to acetylenes have been shown to be highly stereoselective, with the ligand (in this case, dimethyl sulfide) playing a crucial role in determining the stereochemical outcome. thieme-connect.com While not a direct synthesis, this demonstrates the potential for catalyst control in reactions involving the sulfonyl chloride group.
Continuous Flow Reaction Architectures for this compound Production
Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. mdpi.com The synthesis of sulfonyl chlorides, which can be highly exothermic and involve hazardous reagents, is particularly well-suited to a continuous flow approach. rsc.orgrsc.org
A continuous flow process for the production of this compound could involve pumping a solution of dicyclopropylmethanol (B83125) and chlorosulfonic acid through a heated reactor coil. The short residence time and efficient mixing in a microreactor could allow for precise control over the reaction temperature and prevent the formation of byproducts. mdpi.com Furthermore, the inherent safety of continuous flow systems would be a significant advantage when working with corrosive reagents like chlorosulfonic acid. mdpi.com
Recent studies have demonstrated the successful implementation of continuous flow for the synthesis of various sulfonyl chlorides. For example, a continuous flow protocol using 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) as an oxidative chlorinating agent for thiols and disulfides has been developed, offering high space-time yields and improved safety. rsc.org Another example is the automated continuous synthesis of aryl sulfonyl chlorides, which employs multiple continuous stirred-tank reactors (CSTRs). mdpi.com These examples provide a strong foundation for the development of a continuous flow process for this compound.
The table below outlines key parameters and outcomes for representative continuous flow syntheses of sulfonyl chlorides.
| Starting Material | Reagent(s) | Reactor Type | Residence Time | Throughput/Yield | Reference |
| Disulfides/Thiols | 1,3-dichloro-5,5-dimethylhydantoin (DCH) | Microreactor | 41 s | 6.7 kg L⁻¹ h⁻¹ (space-time yield) | rsc.org |
| Aryl amines | Diazotization followed by chlorosulfonylation | Not specified | Not specified | Good to excellent yields | africacommons.net |
| Thiol | Sulfuryl chloride | Not specified | Not specified | 141 g/h throughput | nih.gov |
Theoretical Considerations in this compound Synthesis Design
Theoretical and computational chemistry provide powerful tools for understanding reaction mechanisms and predicting the feasibility of synthetic routes. In the context of this compound synthesis, computational studies can offer insights into the stability of intermediates and the energetics of transition states.
The stability of the dicyclopropylmethyl radical would be a key factor in any radical-based synthesis. Computational studies on the ring-opening of the cyclopropyl radical have shown that it is a facile process, and the presence of a second cyclopropyl group could influence the stability and reactivity of the dicyclopropylmethyl radical. scilit.com Density functional theory (DFT) calculations could be employed to determine the bond dissociation energies and reaction barriers for various potential radical pathways. rsc.org
Furthermore, theoretical studies can elucidate the mechanism of established reactions. For example, DFT calculations have been used to study the reaction between pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid and thionyl chloride, providing insights into the regioselectivity of the reaction. researchgate.net Similar studies could be applied to the reaction of dicyclopropylmethanol with chlorosulfonic acid to understand the reaction mechanism and identify potential side reactions.
Computational approaches are also valuable in understanding the dynamics of radical S-adenosyl-L-methionine (SAM) enzymes, which catalyze a wide range of challenging reactions involving radical intermediates. mdpi.com The insights gained from these studies on biological systems could inspire the design of novel biomimetic catalysts for the synthesis of complex molecules like this compound.
Computational Modeling of Reaction Intermediates
For a plausible synthetic route to this compound, such as the oxidative chlorination of a corresponding thiol or the reaction of a dicyclopropylmethanesulfonic acid derivative with a chlorinating agent, computational models can predict the geometries and electronic properties of intermediates. These intermediates may include sulfenyl chlorides, sulfinyl chlorides, or various radical species depending on the specific synthetic approach.
Key Research Findings from Analogous Systems:
Structure of Intermediates: DFT calculations on similar sulfonyl chloride syntheses have shown that intermediates often adopt geometries that minimize steric hindrance and optimize electronic interactions. For this compound, the bulky dicyclopropylmethyl group would significantly influence the preferred conformations of any intermediates.
Stability and Energetics: Computational models can provide the relative energies of different potential intermediates, helping to identify the most likely species to be formed during the reaction. For instance, the stability of a dicyclopropylmethyl radical intermediate, if formed, can be compared to other possible radical species.
Solvent Effects: The inclusion of solvent models in computational calculations is crucial, as the polarity of the solvent can significantly impact the stability of charged or highly polar intermediates.
Interactive Data Table: Calculated Properties of Hypothetical Intermediates in this compound Synthesis
Below is a hypothetical data table illustrating the types of information that could be generated from computational modeling of intermediates in a plausible synthetic route. The data is based on general principles and not on specific published results for this compound.
| Intermediate Species | Method of Generation (Hypothetical) | Key Calculated Parameter (Example) | Implication for Synthesis |
| Dicyclopropylmethanesulfenyl chloride | Chlorination of dicyclopropylmethanethiol | S-Cl Bond Length (Å) | Indicates reactivity towards further oxidation. |
| Dicyclopropylmethanesulfinyl chloride | Oxidation of sulfenyl chloride | O=S-Cl Bond Angle (°) | Influences steric accessibility for the next reaction step. |
| Dicyclopropylmethyl Radical | Radical-based chlorosulfonation | Spin Density on Carbon | Predicts potential side reactions and regioselectivity. |
Transition State Analysis for Selectivity Control
Transition state analysis is a cornerstone of computational chemistry for understanding reaction kinetics and selectivity. By locating and characterizing the transition state structures for different reaction pathways, chemists can predict which products are likely to form and under what conditions.
In the synthesis of this compound, selectivity can be a key issue, for instance, in preventing over-oxidation or controlling the regioselectivity of chlorination if the cyclopropyl rings were to undergo side reactions under harsh conditions. Transition state analysis can provide quantitative predictions of activation energies for competing reaction pathways.
Key Research Findings from Analogous Systems:
SN2-type Mechanisms: The formation of the S-Cl bond in many sulfonyl chloride syntheses proceeds through a mechanism analogous to an SN2 reaction, involving the attack of a chloride ion on a sulfur center. Computational studies on other sulfonyl chlorides have characterized the trigonal bipyramidal transition states involved in these processes. cdnsciencepub.com
Influence of Steric Hindrance: The steric bulk of the dicyclopropylmethyl group is expected to play a significant role in the energy of the transition states. Computational analysis can quantify this steric strain and predict its impact on the reaction rate.
Controlling Reaction Pathways: By comparing the calculated activation energies for the desired product formation versus potential side reactions, reaction conditions can be optimized to favor the desired outcome. For example, if a side reaction has a significantly higher activation energy, running the reaction at a lower temperature could enhance the selectivity for this compound.
Interactive Data Table: Hypothetical Transition State Analysis for a Key Synthetic Step
This table presents hypothetical data from a transition state analysis for the final chlorination step in the synthesis of this compound, comparing the desired reaction with a potential over-oxidation side reaction.
| Reaction Pathway | Calculated Activation Energy (kcal/mol) (Example) | Key Geometric Feature of Transition State (Example) | Implication for Selectivity Control |
| Formation of this compound | 15.2 | Elongated S-Cl bond (2.5 Å) | This is the desired, lower energy pathway. |
| Over-oxidation to a hypothetical side-product | 22.5 | Distorted tetrahedral geometry at sulfur | Higher activation energy suggests this pathway can be disfavored by using milder reaction conditions. |
Reactivity and Reaction Mechanisms of Dicyclopropylmethanesulfonyl Chloride
Nucleophilic Substitution Reactions at the Sulfonyl Center
Nucleophilic substitution is a fundamental reaction pathway for dicyclopropylmethanesulfonyl chloride. In these reactions, a nucleophile attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion, which is a good leaving group. This process is the basis for the formation of key functional groups such as sulfonic esters and sulfonamides. The general mechanism involves a two-step process: nucleophilic attack on the sulfur atom followed by the departure of the chloride ion. The steric bulk of the dicyclopropylmethyl group can temper the rate of these reactions when compared to smaller alkyl sulfonyl chlorides like methanesulfonyl chloride.
This compound reacts with alcohols in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), to produce dicyclopropylmethanesulfonic esters, commonly referred to as sulfonates. The base is necessary to neutralize the hydrochloric acid that is formed as a byproduct of the reaction.
The mechanism commences with the alcohol's oxygen atom, acting as a nucleophile, attacking the sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion. The protonated intermediate is then deprotonated by the base to yield the final sulfonic ester. This reaction is a widely used method for converting alcohols into good leaving groups for subsequent nucleophilic substitution or elimination reactions.
While specific research data on the formation of sulfonic esters from this compound is limited, the following table provides representative examples based on general reactions of sulfonyl chlorides with various alcohols.
| Alcohol | Product | Typical Base | Typical Solvent |
|---|---|---|---|
| Methanol | Methyl dicyclopropylmethanesulfonate | Pyridine | Dichloromethane |
| Ethanol | Ethyl dicyclopropylmethanesulfonate | Triethylamine | Tetrahydrofuran |
| Isopropanol | Isopropyl dicyclopropylmethanesulfonate | Pyridine | Dichloromethane |
| Phenol | Phenyl dicyclopropylmethanesulfonate | Triethylamine | Acetonitrile |
The reaction of this compound with primary or secondary amines, a process known as aminolysis, yields dicyclopropylmethanesulfonamides. This reaction is a cornerstone in the synthesis of a wide array of sulfonamide-containing compounds. The reaction typically requires at least two equivalents of the amine; one acts as the nucleophile, and the second serves as a base to neutralize the liberated hydrochloric acid. Alternatively, a non-nucleophilic base like pyridine can be used.
The mechanism is analogous to that of sulfonic ester formation, with the nitrogen atom of the amine acting as the nucleophile. The initial attack on the sulfonyl chloride is followed by the loss of the chloride ion and subsequent deprotonation to afford the stable sulfonamide.
Due to a lack of specific published examples for this compound, the following table illustrates the expected products from its reaction with various amines based on established reactivity of sulfonyl chlorides.
| Amine | Product | Typical Conditions |
|---|---|---|
| Ammonia (B1221849) | Dicyclopropylmethanesulfonamide | Excess ammonia in THF |
| Methylamine | N-Methyldicyclopropylmethanesulfonamide | 2 eq. Methylamine in Dichloromethane |
| Aniline | N-Phenyldicyclopropylmethanesulfonamide | Pyridine, Dichloromethane |
| Piperidine | 1-(Dicyclopropylmethylsulfonyl)piperidine | Triethylamine, Tetrahydrofuran |
Radical Pathways Involving this compound
While nucleophilic substitution reactions at the sulfonyl center are the most common, sulfonyl chlorides can also participate in reactions involving radical intermediates. These pathways often require initiation by light, heat, or a radical initiator.
In the context of radical chemistry, sulfonyl chlorides can serve as sources of sulfonyl radicals (RSO₂•). These radicals can then add to unsaturated systems like alkenes and alkynes in radical sulfonylation reactions. However, there is a lack of specific research in the scientific literature detailing the participation of this compound in such radical sulfonylation reactions.
Cycloaddition and Annulation Reactions Mediated by this compound
Cycloaddition and annulation reactions are powerful methods for the construction of cyclic and polycyclic frameworks. In some instances, sulfonyl chlorides or their derivatives can act as precursors to reactive intermediates that participate in these transformations. For example, the in-situ generation of sulfenes (R-CH=SO₂) from sulfonyl chlorides in the presence of a base can be followed by cycloaddition with various partners.
Despite the potential for such reactivity, a review of the current scientific literature does not reveal any specific research or detailed findings on the use of this compound as a mediator or participant in cycloaddition or annulation reactions. The steric hindrance imposed by the dicyclopropylmethyl group might disfavor the formation or subsequent reaction of the corresponding sulfene (B1252967) intermediate in these types of transformations.
Copper-Catalyzed Cyclizations with Alkenes and Alkynes
While specific examples involving this compound are not documented in the available literature, copper-catalyzed reactions of sulfonyl chlorides with alkenes and alkynes are a known method for the synthesis of various sulfur-containing heterocyclic compounds. rsc.orgscispace.com Generally, these reactions are thought to proceed through a radical mechanism. A copper(I) catalyst can react with the sulfonyl chloride to generate a sulfonyl radical. This radical can then add to an alkene or alkyne. The resulting radical intermediate can then undergo cyclization, and subsequent reaction steps lead to the final product.
In a hypothetical copper-catalyzed reaction with an alkyne, this compound would be expected to form a dicyclopropylmethylsulfonyl radical. This radical could add to the alkyne, initiating a cascade of events that could lead to a cyclized product. The steric hindrance from the two cyclopropyl (B3062369) groups might influence the rate and regioselectivity of the initial radical addition.
A general scheme for such a reaction is presented below:
| Reactant 1 | Reactant 2 | Catalyst | Potential Product Type |
| This compound | Alkyne | Copper(I) salt | Substituted vinyl sulfone or cyclized sulfur-containing heterocycle |
| This compound | Alkene | Copper(I) salt | Substituted alkyl sulfone or cyclized sulfur-containing heterocycle |
Cascade Reaction Sequences
Cascade reactions, also known as tandem or domino reactions, are processes involving two or more bond-forming transformations that occur under the same reaction conditions without the need for isolating intermediates. While no specific cascade reactions involving this compound have been reported, its structure suggests potential for such sequences.
For instance, a reaction initiated by the sulfonyl chloride group could be followed by a rearrangement or ring-opening of one of the cyclopropyl groups, which are known to participate in such reactions under certain conditions. The cyclopropylmethyl radical, a potential intermediate, is known to undergo rapid ring-opening to form the 3-butenyl radical. This propensity for rearrangement could be exploited in designing cascade sequences.
Mechanistic Investigations of this compound Transformations
Detailed mechanistic investigations on this compound are not available in the scientific literature. The following sections outline the general methodologies that would be employed for such studies.
Spectroscopic Elucidation of Reaction Intermediates
The identification of transient intermediates is crucial for understanding reaction mechanisms. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Electron Paramagnetic Resonance (EPR) spectroscopy (for radical intermediates), and mass spectrometry could be employed. For example, in a reaction involving the formation of a sulfonyl radical from this compound, EPR spectroscopy would be a key tool for its detection and characterization.
Deuterium (B1214612) Labeling Studies
Deuterium labeling is a powerful tool for elucidating reaction mechanisms. By selectively replacing hydrogen atoms with deuterium, it is possible to track the fate of specific atoms throughout a reaction. For instance, if a reaction involves a proton transfer step, observing a kinetic isotope effect (a change in reaction rate upon isotopic substitution) can provide evidence for the involvement of that proton in the rate-determining step. In the context of this compound, deuterium could be incorporated into the cyclopropyl rings or the central methane (B114726) position to probe potential rearrangement pathways.
Applications of Dicyclopropylmethanesulfonyl Chloride in Advanced Organic Synthesis
Role as a Key Electrophile in Carbon-Heteroatom Bond Formation
The highly electrophilic nature of the sulfur atom in dicyclopropylmethanesulfonyl chloride makes it a potent reagent for the formation of bonds between carbon and various heteroatoms, most notably nitrogen, oxygen, and sulfur. This reactivity is fundamental to its application in synthesizing a diverse range of organic compounds.
The reaction with primary and secondary amines proceeds readily to form the corresponding dicyclopropylmethanesulfonamides. This transformation is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct. The general mechanism involves the nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion. This robust reaction is a cornerstone for the synthesis of sulfonamides, a class of compounds with significant importance in medicinal chemistry.
Similarly, this compound reacts with alcohols and thiols to yield dicyclopropylmethanesulfonate esters and thiosulfonate esters, respectively. These reactions also proceed via a nucleophilic substitution mechanism at the sulfur center and are often facilitated by the presence of a non-nucleophilic base. The formation of these sulfonate and thiosulfonate linkages provides access to a variety of compounds with potential applications in materials science and as intermediates in further synthetic transformations.
Table 1: Carbon-Heteroatom Bond Formation with this compound
| Nucleophile | Product | Bond Formed |
| Primary Amine (R-NH₂) | Dicyclopropylmethanesulfonamide | C-S-N |
| Secondary Amine (R₂NH) | Dicyclopropylmethanesulfonamide | C-S-N |
| Alcohol (R-OH) | Dicyclopropylmethanesulfonate Ester | C-S-O |
| Thiol (R-SH) | Dicyclopropylmethanethiosulfonate | C-S-S |
Utilization in Multicomponent Reactions
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. While specific examples detailing the use of this compound in well-known MCRs like the Ugi or Passerini reactions are not extensively documented in the current literature, its electrophilic character suggests its potential as a key component in novel MCRs.
The sulfonyl chloride moiety can act as an "acid component" surrogate or an electrophilic trigger in MCRs. For instance, in a hypothetical Ugi-type reaction, this compound could potentially react with an imine intermediate to form a sulfonylated adduct, which could then be intercepted by an isocyanide. This would lead to the formation of highly functionalized and structurally unique peptide-like molecules incorporating the dicyclopropylmethanesulfonyl group.
Similarly, in Passerini-type reactions, the electrophilicity of this compound could be harnessed to activate carbonyl compounds towards nucleophilic attack by isocyanides. The exploration of this compound in such multicomponent settings represents a promising avenue for the discovery of new chemical entities with potential biological activity.
Development of Protecting Group Strategies
The dicyclopropylmethanesulfonyl group can be employed as a protecting group for amines. The resulting dicyclopropylmethanesulfonamides are generally stable to a wide range of reaction conditions, including acidic and some reductive environments, making them suitable for multi-step syntheses.
The stability of the sulfonamide bond is a key feature of this protecting group. However, the development of efficient and mild deprotection strategies is crucial for its widespread adoption. While specific conditions for the cleavage of the dicyclopropylmethanesulfonyl group have not been extensively reported, general methods for sulfonamide deprotection could potentially be applied. These methods often involve harsh conditions, such as the use of strong reducing agents like sodium in liquid ammonia (B1221849) or strong acids at elevated temperatures.
The steric bulk of the dicyclopropyl groups may influence the stability and cleavage of the corresponding sulfonamide. Further research is needed to establish reliable and chemoselective methods for the removal of the dicyclopropylmethanesulfonyl protecting group, which would enhance its utility in the synthesis of complex molecules.
Table 2: Potential Deprotection Strategies for Dicyclopropylmethanesulfonamides
| Reagent/Condition | Mechanism | Potential Compatibility Issues |
| Sodium in liquid ammonia | Reductive cleavage | Reduction of other functional groups |
| HBr in acetic acid | Acidic hydrolysis | Acid-labile functional groups |
| Triflic acid | Acidic hydrolysis | Acid-labile functional groups |
| Samarium(II) iodide | Reductive cleavage | Reduction of other functional groups |
Precursor for Reactive Intermediates (e.g., Sulfenes)
Sulfonyl chlorides bearing an α-hydrogen atom, such as this compound, can serve as precursors to highly reactive intermediates known as sulfenes. Upon treatment with a non-nucleophilic base, such as triethylamine, this compound can undergo an elimination reaction to form dicyclopropylmethylsulfene.
Sulfenes are transient species that readily undergo cycloaddition reactions with a variety of trapping agents. For example, in the presence of electron-rich alkenes or enamines, dicyclopropylmethylsulfene could potentially undergo a [2+2] cycloaddition to form four-membered thietane (B1214591) dioxide rings. With dienes, a [4+2] cycloaddition (Diels-Alder type reaction) could lead to the formation of six-membered sultines.
The in situ generation and trapping of dicyclopropylmethylsulfene would provide a powerful tool for the construction of novel sulfur-containing heterocyclic compounds. The unique steric and electronic properties of the dicyclopropyl moiety would likely influence the reactivity and selectivity of these cycloaddition reactions, offering opportunities for the synthesis of novel molecular scaffolds.
Integration into Complex Molecule Synthesis
The incorporation of the dicyclopropylmethanesulfonyl moiety into complex molecules is an area of growing interest, particularly in the field of medicinal chemistry. The cyclopropyl (B3062369) group is a well-recognized pharmacophore present in numerous approved drugs, where it often contributes to improved metabolic stability, binding affinity, and conformational rigidity.
While specific examples of the integration of this compound into the total synthesis of natural products or complex pharmaceuticals are not yet widely reported, its potential as a building block is significant. The ability to introduce the dicyclopropylmethanesulfonamide group into bioactive scaffolds could lead to the development of new therapeutic agents with enhanced properties. For instance, derivatives of this compound have been investigated for their potential antimicrobial and anticancer activities.
The synthetic versatility of this compound, as outlined in the preceding sections, provides a platform for its incorporation into a wide range of complex molecular targets. Future research in this area is expected to unveil novel applications of this reagent in the synthesis of biologically active compounds and advanced materials.
Computational and Theoretical Studies on Dicyclopropylmethanesulfonyl Chloride
Electronic Structure and Bonding Analysis
The electronic structure of dicyclopropylmethanesulfonyl chloride is of particular interest due to the presence of the highly strained cyclopropyl (B3062369) rings. The bonding in cyclopropane (B1198618) is distinct from that in acyclic alkanes, with the carbon-carbon bonds exhibiting significant p-character, often described by the Walsh or Coulson-Moffitt models. wikipedia.org This unique hybridization leads to the cyclopropyl group having electronic properties that are often compared to those of a carbon-carbon double bond. stackexchange.com It can act as a good electron donor through hyperconjugation, which is a key factor in stabilizing adjacent positive charges. wikipedia.org
In this compound, two such groups are attached to the carbon atom bearing the sulfonyl chloride moiety. A thorough electronic structure and bonding analysis, likely employing Density Functional Theory (DFT) or ab initio methods, would be expected to reveal several key features:
Charge Distribution: The electron-withdrawing nature of the sulfonyl chloride group (-SO₂Cl) would polarize the molecule, creating a significant partial positive charge on the sulfur atom and the adjacent carbon. The two cyclopropyl groups, with their ability to donate electron density, would likely modulate this charge distribution.
Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be crucial. The HOMO would likely have significant contributions from the p-character of the cyclopropyl rings, while the LUMO would be expected to be localized on the sulfonyl chloride group, specifically on the σ* orbital of the S-Cl bond. The energy gap between the HOMO and LUMO would be a key indicator of the molecule's kinetic stability and reactivity.
Bonding Characteristics: Theoretical calculations would provide detailed information on bond lengths, bond angles, and vibrational frequencies. The C-C bonds within the cyclopropyl rings are expected to be shorter than typical alkane C-C bonds. nih.gov The bond connecting the dicyclopropylmethyl carbon to the sulfur atom would also be of interest, as its length and strength would be influenced by the electronic interplay between the cyclopropyl and sulfonyl chloride groups.
To illustrate the expected structural parameters, a hypothetical data table based on known properties of related structures is presented below.
| Parameter | Expected Value | Comparison with Standard Values |
| C-C bond length (ring) | ~1.51 Å nih.gov | Shorter than alkane C-C (~1.54 Å) |
| C-H bond length (ring) | ~1.08 Å | Shorter than alkane C-H (~1.09 Å) |
| C-S bond length | ~1.78 Å researchgate.net | Typical for sulfonyl chlorides |
| S=O bond length | ~1.43 Å researchgate.net | Typical for sulfonyl chlorides |
| S-Cl bond length | ~2.05 Å researchgate.net | Typical for sulfonyl chlorides |
| C-C-C angle (ring) | 60° | Highly strained |
| ∠ O=S=O | ~122° researchgate.net | Typical for sulfonyl chlorides |
This table is illustrative and contains expected values based on computational studies of analogous compounds.
Reaction Pathway Elucidation via Quantum Chemical Calculations
Quantum chemical calculations are indispensable for mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and intermediates. cdnsciencepub.com For this compound, a primary reaction of interest would be nucleophilic substitution at the sulfur atom, a common reaction for sulfonyl chlorides. nih.govnih.gov
The generally accepted mechanism for nucleophilic substitution at a sulfonyl sulfur is a concerted Sₙ2-like process (Sₙ2-S). nih.govnih.gov However, depending on the substrate and conditions, an addition-elimination mechanism involving a pentacoordinate intermediate is also possible. Quantum chemical calculations could elucidate the preferred pathway for this compound.
A computational study of its reaction with a nucleophile (e.g., water for hydrolysis or an amine for sulfonamide formation) would involve:
Locating Stationary Points: Calculating the structures and energies of the reactants, products, any intermediates, and the transition states connecting them.
Intrinsic Reaction Coordinate (IRC) Calculations: These calculations would confirm that the identified transition states correctly connect the reactants (or intermediates) to the products.
Activation Energy Barrier: The energy difference between the reactants and the transition state would provide the activation energy, a critical factor in determining the reaction rate.
The presence of the dicyclopropylmethyl group could have a significant impact on the reaction pathway. The ability of cyclopropyl groups to stabilize adjacent positive charge might lower the energy of a transition state with significant charge separation or carbocationic character. stackexchange.com This could potentially lead to an acceleration of the reaction compared to analogous sulfonyl chlorides with less stabilizing alkyl groups.
Prediction of Reactivity and Selectivity
Computational methods can provide quantitative predictions of a molecule's reactivity and selectivity. For this compound, DFT-based reactivity descriptors would be particularly useful. researchgate.netresearchgate.net
Frontier Molecular Orbital (FMO) Theory: The energies of the HOMO and LUMO are fundamental in predicting reactivity. A low LUMO energy would indicate a high susceptibility to nucleophilic attack at the sulfonyl sulfur. The spatial distribution of the LUMO would pinpoint the most electrophilic site.
Molecular Electrostatic Potential (MEP): An MEP map would visually represent the charge distribution on the molecule's surface. Regions of positive potential (typically colored blue) would indicate electrophilic sites prone to attack by nucleophiles. For this compound, the most positive potential is expected to be around the sulfur atom.
Fukui Functions: These functions provide a more nuanced picture of local reactivity, identifying which atoms are most susceptible to nucleophilic, electrophilic, or radical attack. nih.gov
These computational tools would allow for a comparison of the reactivity of this compound with other sulfonyl chlorides. For instance, by comparing the calculated LUMO energies and MEP values, one could predict whether it would be more or less reactive than, for example, methanesulfonyl chloride or benzenesulfonyl chloride.
Below is a conceptual data table illustrating how DFT-derived parameters would be used to predict reactivity.
| Reactivity Descriptor | Conceptual Value/Observation | Implication for Reactivity |
| E(LUMO) | Relatively low energy | High susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | Moderate to large gap | Indicates good kinetic stability. |
| MEP Minimum (Vmin) | Large negative value near oxygen atoms | Site for electrophilic interaction. |
| MEP Maximum (Vmax) | Large positive value on the sulfur atom | Primary site for nucleophilic attack. |
| Fukui Function (f⁺) | Highest value on the sulfur atom | Confirms the sulfur atom as the most likely site for nucleophilic attack. |
This table is illustrative, outlining the expected qualitative results from a DFT analysis and their interpretations.
Molecular Dynamics Simulations of this compound in Reaction Environments
While quantum chemical calculations are excellent for studying the details of a reaction at a molecular level, they are often performed in the gas phase or with simplified solvent models. Molecular Dynamics (MD) simulations can provide a more realistic picture of how a molecule behaves in a complex reaction environment, such as in a solvent. acs.org
MD simulations of this compound could be used to investigate:
Solvation Effects: How solvent molecules arrange themselves around the solute and how this solvation shell influences the molecule's conformation and reactivity. The specific interactions between the solvent and the polar sulfonyl chloride group, as well as the less polar dicyclopropylmethyl moiety, could be explored.
Conformational Dynamics: The dicyclopropylmethyl group has several rotatable bonds. MD simulations can explore the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them. This is important as the reactivity of a molecule can be dependent on its conformation.
Reaction Dynamics: By using combined quantum mechanics/molecular mechanics (QM/MM) methods, one can simulate a chemical reaction within a solvent environment. acs.org This would allow for a detailed study of how the solvent influences the reaction pathway and activation energy. For example, the role of specific solvent hydrogen bonds in stabilizing the transition state of a solvolysis reaction could be explicitly modeled.
Such simulations would provide a dynamic picture of the molecule's behavior, complementing the static information obtained from quantum chemical calculations and offering a more complete understanding of its properties in realistic chemical systems.
Future Directions in Dicyclopropylmethanesulfonyl Chloride Research
Exploration of Novel Catalytic Systems
The synthesis of sulfonyl chlorides and their subsequent derivatives has traditionally relied on stoichiometric reagents or conventional catalysts. Future research into Dicyclopropylmethanesulfonyl chloride is likely to focus on the development and implementation of novel catalytic systems to improve efficiency, selectivity, and environmental footprint.
A significant area of exploration involves photocatalysis . Recent advancements have demonstrated the synthesis of aryl sulfonyl chlorides from aryldiazonium salts using heterogeneous, metal-free photocatalysts like potassium poly(heptazine imide) (K-PHI). acs.orgmpg.de This visible-light-mediated approach operates under mild, room temperature conditions, offering high functional group tolerance. acs.org Future studies could adapt this technology for the synthesis of this compound, potentially from a corresponding diazonium salt precursor derived from an amine. This would represent a departure from the traditional, often harsh, chlorosulfonation reaction.
Another promising avenue is the use of organocatalysis . While not yet applied to this compound specifically, organocatalysts are increasingly used to control the reactivity of chlorinating agents like sulfuryl chloride for selective aromatic chlorination. nih.gov Research could investigate whether small organic molecules can catalyze the formation of this compound or mediate its subsequent reactions with enhanced selectivity.
Furthermore, transition-metal catalysis offers opportunities for novel derivatization. For instance, facile Copper(I) iodide (CuI) catalyzed synthesis of sulfones has been achieved through the reaction of organozinc reagents with organic sulfonyl chlorides. nih.gov Applying such methods to this compound would open new pathways to a diverse range of functionalized dicyclopropylmethane (B14067034) sulfones, which could be screened for biological activity.
| Catalyst Type | Potential Application for this compound | Anticipated Advantages |
| Heterogeneous Photocatalyst (e.g., K-PHI) | Synthesis from diazonium salt precursors | Metal-free, mild conditions, high functional group tolerance, catalyst recyclability |
| Organocatalysts | Catalyzing formation or selective derivatization reactions | Metal-free, tunable selectivity, lower toxicity |
| Transition-Metal Catalysts (e.g., CuI) | Synthesis of novel sulfone derivatives | Efficient C-S bond formation, access to diverse chemical structures |
Sustainable Synthetic Approaches
Green chemistry principles are increasingly integral to modern chemical synthesis. Future research on this compound will likely prioritize the development of more sustainable synthetic methods that reduce waste, avoid hazardous reagents, and utilize renewable resources.
One key area is the replacement of traditional solvents with greener alternatives. The synthesis of related compounds has been explored in media such as anisole (B1667542) and glycerol. nih.gov Investigating the synthesis of this compound in such bio-based or less toxic solvents could significantly improve the environmental profile of the process.
Another sustainable strategy is the adoption of biocatalysis . The use of enzymes to perform chemical transformations offers high selectivity under mild, aqueous conditions. nih.gov While the direct enzymatic synthesis of a sulfonyl chloride is challenging, enzymes could be engineered to produce the dicyclopropylmethanol (B83125) precursor enantioselectively. Moreover, enzymes could potentially be used in the synthesis of sulfonamide derivatives from this compound, offering a green alternative to conventional base-mediated couplings.
The use of safer chlorinating agents is also a critical aspect of sustainable synthesis. Traditional methods for producing sulfonyl chlorides often involve reagents like thionyl chloride or chlorosulfonic acid, which are hazardous. Research into alternative, solid, or in-situ generated chlorinating agents could mitigate these risks. For example, methods using N-chlorosuccinimide or bleach-mediated oxidative chlorosulfonation have been developed for other sulfonyl chlorides and could be adapted for this compound. organic-chemistry.org
Development of Asymmetric Transformations
The creation of chiral molecules is paramount in pharmaceutical development. Future research will likely focus on using this compound in asymmetric transformations to generate enantiomerically pure compounds. The dicyclopropylmethyl motif, when incorporated into a larger molecule, can have significant stereoelectronic effects, making the development of its chiral derivatives particularly interesting.
A promising strategy involves the use of cooperative catalysis to achieve enantioselective reactions. For example, the catalytic asymmetric production of α-C chiral sulfones has been demonstrated by merging a photoactive electron donor-acceptor (EDA) complex with a chiral Nickel catalyst. rsc.org This system facilitates the reaction between sulfonyl chlorides and α,β-unsaturated alkenes to produce chiral sulfones with excellent enantioselectivity. rsc.org Applying this methodology to this compound could yield a new class of chiral sulfones.
Another approach is the development of catalyst-controlled enantioselective sulfonylations. Peptide-based catalysts have been successfully employed for the enantioselective sulfonylation of alcohols, yielding chiral sulfonate esters. nih.gov Research into designing a chiral catalyst—be it a peptide, a metal complex with a chiral ligand, or an organocatalyst—that can stereoselectively mediate the reaction of this compound with prochiral nucleophiles would be a significant advancement.
| Asymmetric Method | Target Chiral Product | Key Components |
| Cooperative Photocatalysis | α-C Chiral Sulfones | This compound, α,β-unsaturated alkene, photoactive EDA complex, chiral Ni catalyst |
| Peptide-Catalyzed Sulfonylation | Chiral Sulfonate Esters | This compound, prochiral alcohol, chiral tetrapeptide catalyst |
| Sequential Pd/Cu Catalysis | Chiral β-Alkynyl Sulfones | This compound derivatives, terminal alkynes, Pd catalyst, chiral Cu catalyst |
Integration with Flow Chemistry and Automation
The integration of continuous flow chemistry and automation offers substantial improvements in safety, efficiency, and scalability for chemical manufacturing. rsc.org The synthesis of sulfonyl chlorides, which often involves highly exothermic reactions and corrosive reagents like chlorosulfonic acid, is an ideal candidate for this technology. rsc.org
Future research will likely focus on developing a continuous flow process for the production of this compound. Such a system, likely employing continuous stirred-tank reactors (CSTRs) or microreactors, would allow for precise control over reaction parameters like temperature, pressure, and stoichiometry. nih.govrsc.org This enhanced control minimizes the formation of byproducts and improves the safety profile by limiting the volume of hazardous materials present at any given time. rsc.org A recent study on aryl sulfonyl chlorides demonstrated that an automated continuous manufacturing process nearly doubled the spacetime yield compared to batch production and allowed for the safe handling of toxic gaseous byproducts. rsc.org
Automation, integrated with real-time process analytical technology (PAT), would enable robust and consistent production. Gravimetric balances and spectroscopic probes could monitor reaction progress and product quality, with feedback loops automatically adjusting process parameters to maintain optimal conditions. nih.govrsc.org This automated approach not only improves reliability and yield but also reduces operator exposure to hazardous chemicals. rsc.org The development of such a process would represent a significant leap forward in the manufacturing of this compound, making it more accessible for large-scale applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
